2,3-Bis(bromomethyl)-1,4-dimethoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene” were synthesized using a modified Wohl–Ziegler bromination of 2,3-dimethylnaphthalene with N-bromosuccinimide and azobis(isobutyronitrile) . Another example is the synthesis of “2,3-Bis(bromomethyl)quinoxaline” from “2,3-dimethylquinoxaline 1,4-dioxide” through bromination .Chemical Reactions Analysis
The on-surface dehalogenative homocoupling of benzylic bromides, namely bis-bromomethyl- and bis-gem-(dibromomethyl) naphthalene, has been studied as a potential route to either hydrocarbon dimers or conjugated polymers on Au(111) .Scientific Research Applications
Synthesis of Sulfur-Functionalised Quinones : 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene has been used in the synthesis of new sulfur-containing quinone derivatives, showcasing its utility in producing novel compounds (Aitken et al., 2016).
Liquid Crystal Applications : This compound is employed in the synthesis of substituted tetraoxa[8]circulenes, which display liquid crystal (LC) behavior. This indicates its potential in the development of new materials for LC applications (Eskildsen et al., 2000).
Synthesis of Cyclic Alpha-Amino Acid Derivatives : It's utilized in the synthesis of conformationally constrained cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions, highlighting its role in producing biochemically relevant molecules (Kotha & Brahmachary, 2000).
Fullerene Chemistry : The compound is involved in the reaction with fullerene to generate bisadducts, which are significant in the study of fullerene chemistry and its potential applications (Nakamura et al., 2000).
Protecting Group for Amino Acid Derivatives : It's used as a protecting group for acyclic amino acid derivatives, important in peptide and protein chemistry (Tayama et al., 2012).
Conducting Polymers : The compound is a precursor in the synthesis of derivatized bis(pyrrol-2-yl) arylenes, which are used in the creation of conducting polymers with potential electronic applications (Sotzing et al., 1996).
Organometallic Chemistry : It's involved in the synthesis of 1,4-bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes, showcasing its use in the synthesis of complex organometallic compounds (Pignotti et al., 2008).
Electro-Organic Reactions : This compound is significant in electro-organic reactions, particularly in the electrochemical generation and characterization of o-quinodimethanes (Utley et al., 2001).
Polymer Chemistry : It's used in the synthesis of comb-like polyphenylenes via Suzuki coupling, demonstrating its role in advanced polymer synthesis (Cianga & Yagcı, 2002).
Synthesis of Benzo[f]isoindole-4,9-diones : Employed in the synthesis of these compounds, starting from the reaction with primary amines, indicating its versatility in synthetic organic chemistry (Claessens et al., 2008).
Safety And Hazards
While specific safety and hazard information for “2,3-Bis(bromomethyl)-1,4-dimethoxybenzene” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Quinoxaline derivatives, which include “2,3-Bis(bromomethyl)-1,4-dimethoxybenzene”, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The synthesis of these compounds continues to draw the attention of synthetic organic/medicinal chemists .
properties
IUPAC Name |
2,3-bis(bromomethyl)-1,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOQRFWCAJXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296412 | |
Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |
CAS RN |
19164-83-1 | |
Record name | 2,4-dimethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Bis(bromomethyl)-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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